1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene typically involves the chlorination of benzene derivatives. The process can be carried out through electrophilic halogenation, where chlorine atoms are introduced into the benzene ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, utilizing chlorobenzenes as starting materials. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene has several scientific research applications:
Chemistry: Used as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other chemical products.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A related compound with similar chlorination patterns.
1,2,4,5-Tetrachloro-3-nitrobenzene: Another related compound used in similar applications.
Uniqueness
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene is unique due to its specific combination of chlorine atoms and the phenoxy group.
Eigenschaften
116995-18-7 | |
Molekularformel |
C12H4Cl6O |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
1,2,4,5-tetrachloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-9(6(14)3-5)19-12-10(17)7(15)4-8(16)11(12)18/h1-4H |
InChI-Schlüssel |
DIBYIHMYEPMGKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.